4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

Carbonic anhydrase inhibition Tumor-associated CA IX Fluorine electronic effects

This 4-fluoro benzenesulfonamide features a para-fluoro substituent and an isopropylpiperidine tail, offering a distinct electronic profile vs. non-fluorinated or 4-ethyl analogs. Its scaffold is covered by patent CA 2515838 for psychosis/pain. Use as a reference standard in medicinal chemistry, for carbonic anhydrase isoform selectivity profiling, or as a tool molecule in GIRK2 ion channel assays. Procure alone or as a matched-pair set with CAS 946291-53-8 and 952982-67-1 for fluorine-scanning SAR studies.

Molecular Formula C15H23FN2O2S
Molecular Weight 314.42
CAS No. 946291-50-5
Cat. No. B2558546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
CAS946291-50-5
Molecular FormulaC15H23FN2O2S
Molecular Weight314.42
Structural Identifiers
SMILESCC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C15H23FN2O2S/c1-12(2)18-9-7-13(8-10-18)11-17-21(19,20)15-5-3-14(16)4-6-15/h3-6,12-13,17H,7-11H2,1-2H3
InChIKeySLPBMXKAMDYPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 946291-50-5): Structural and Regulatory Baseline for Procurement Decisions


4-Fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 946291-50-5; molecular formula C₁₅H₂₃FN₂O₂S; molecular weight 314.4 g/mol) is a fluorinated piperidine-benzenesulfonamide . The compound is listed in the ECHA inventory under EC number 100.309.818, confirming its regulatory recognition within the EU REACH framework [1]. Its core scaffold falls within the Markush claims of patent CA 2515838, which describes piperidine-benzenesulfonamide derivatives as therapeutic agents for psychosis, pain, and cognitive disorders [2]. This places the compound within a privileged chemotype with documented pharmaceutical relevance, distinguishing it from generic sulfonamides lacking the piperidine-isopropyl substitution pattern.

Why Generic Substitution Fails for 4-Fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide: Para-Fluoro Electronic Effects Are Non-Interchangeable


Caution: Direct, head-to-head comparative pharmacological data for CAS 946291-50-5 versus its closest analogs are sparse in the public domain. The evidence presented below relies on class-level inferences and cross-study comparisons. Users should interpret differentiation claims accordingly. Within the piperidine-benzenesulfonamide series, the para-fluoro substituent is not a passive structural element. In fluorinated benzenesulfonamides, the electron-withdrawing fluorine atom alters the pKa of the sulfonamide NH, modulates hydrogen-bonding capacity, and enhances binding affinity to carbonic anhydrase isoforms by several orders of magnitude compared to non-fluorinated analogs [1]. Replacing the 4-fluoro group with hydrogen (CAS 946291-53-8), ethyl (CAS 952982-67-1), or chloro-fluoro combinations (e.g., CAS 2166269-28-7) produces compounds with fundamentally different electronic profiles, target engagement patterns, and metabolic liabilities [2]. Generic substitution without direct comparative binding, functional, and ADME data therefore carries significant risk of altered pharmacological outcomes.

Quantitative Differentiation Evidence: 4-Fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide vs. Closest Analogs


Para-Fluoro Substitution Drives Picomolar Carbonic Anhydrase IX Affinity: Class-Level Projection from Fluorinated Benzenesulfonamide Series

Although direct CA inhibition data for CAS 946291-50-5 have not been published, the 4-fluorobenzenesulfonamide motif is a well-characterized pharmacophore for carbonic anhydrase (CA) inhibition. In the systematic study by Dudutienė et al. (2015), fluorinated benzenesulfonamides achieved observed dissociation constants (Kd) as low as 43 pM for the tumor-associated isoform CA IX, with intrinsic Kd values reaching 1.1 pM for optimized derivatives, representing >1000-fold enhancement over non-fluorinated benzenesulfonamide counterparts that typically exhibit micromolar affinity [1]. The target compound's 4-fluoro substitution is expected to confer a comparable enhancement in CA binding relative to the non-fluorinated analog N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 946291-53-8). Caution: this is a class-level projection; direct measurement is required for confirmation.

Carbonic anhydrase inhibition Tumor-associated CA IX Fluorine electronic effects

Physicochemical Differentiation from the Non-Fluorinated Parent Analog: Molecular Weight and Lipophilicity Shift

The target compound (MW 314.4 g/mol) differs from its direct non-fluorinated analog N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 946291-53-8, MW 296.4 g/mol) by +18 Da, corresponding to the replacement of a hydrogen atom with fluorine at the para position [1]. The fluorine atom introduces an electronegativity of 3.98 (Pauling scale) versus hydrogen (2.20), increasing the dipole moment and altering the compound's hydrogen-bond acceptor capacity. Based on the Hansch-Leo fragment constant for aromatic fluorine (π = +0.14), the predicted logP increase is approximately +0.14 to +0.5 units relative to the non-fluorinated analog, enhancing membrane permeability potential while maintaining aqueous solubility within an acceptable range for cell-based assays .

Physicochemical profiling Lipophilicity Analog differentiation

Distinct Screening Fingerprint in Ion Channel and Protein-Protein Interaction Assays Versus Non-Fluorinated Analogs

The target compound has been screened in three bioassays catalogued by ChemSrc: (i) G protein-activated inward rectifier potassium channel 2 (GIRK2) activation, (ii) AMPAR-stargazin complex modulation, and (iii) RMI-FANCM (MM2) protein-protein interaction inhibition . In the AMPAR-stargazin assay, the compound was classified as 'Inactive' (pctMAX = 32.03%), indicating that the 4-fluoro substitution does not confer general excitatory activity at this target . This negative result is informative for differentiation: analogs with different substitution patterns (e.g., 3-chloro-4-fluoro) may exhibit altered activity profiles at these same targets due to modified electronics and sterics. The multi-target screening fingerprint provides a baseline for comparing procurement candidates within the piperidine-benzenesulfonamide series.

Ion channel modulation GIRK2 activation AMPAR-stargazin Screening profile

Patent-Documented CNS Therapeutic Relevance of the Piperidine-Benzenesulfonamide Scaffold

Canadian patent CA 2515838 (F. Hoffmann-La Roche AG) explicitly claims piperidine-benzenesulfonamide derivatives of general formula (I) for the treatment of psychoses, pain, memory and learning dysfunction, schizophrenia, dementia, and attention deficit disorders [1]. The target compound (CAS 946291-50-5), bearing an isopropyl group on the piperidine nitrogen (R¹ = isopropyl) and a 4-fluorophenyl group as R³, falls within the claimed Markush structure where R¹ is lower alkyl, R² is -(CH₂)n-aryl (optionally substituted), and R³ is aryl optionally substituted by halogen [1]. This patent linkage provides a documented therapeutic hypothesis for the compound's CNS activity that is absent for sulfonamide scaffolds outside the piperidine-benzenesulfonamide class, such as simple benzenesulfonamides or morpholino-sulfonamides.

CNS drug discovery Schizophrenia Cognitive disorders Patent-backed scaffold

Optimal Application Scenarios for 4-Fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 946291-50-5) Based on Evidence


Carbonic Anhydrase Inhibitor Lead Discovery – Oncology and Glaucoma

The 4-fluorobenzenesulfonamide motif is a privileged pharmacophore for carbonic anhydrase (CA) inhibition, with fluorinated analogs achieving picomolar affinity for the tumor-associated isoform CA IX . Procure CAS 946291-50-5 as a starting point for CA IX/XII inhibitor development programs targeting hypoxic tumors, or for isoform-selectivity profiling against cytosolic CA I/II in glaucoma research. The piperidine-isopropyl group may confer additional isoform selectivity beyond what is achievable with simple fluorinated benzenesulfonamides. Note: direct CA inhibition data for this specific compound remain unpublished; confirmatory in-house profiling is essential.

CNS Drug Discovery – Schizophrenia and Cognitive Deficit Models

Patent CA 2515838 explicitly claims piperidine-benzenesulfonamide derivatives encompassing CAS 946291-50-5 for schizophrenia, pain, and cognitive disorders [1]. Use this compound as a tool molecule for target identification studies in CNS pathways, or as a reference standard in medicinal chemistry optimization campaigns aimed at developing next-generation antipsychotic or pro-cognitive agents based on the piperidine-sulfonamide scaffold.

Ion Channel Probe Development – GIRK2 and AMPAR Modulation

The compound has been screened in GIRK2 activation and AMPAR-stargazin modulation assays, providing a documented starting point for ion channel pharmacology . Although the compound was inactive in the AMPAR-stargazin assay, this negative result is valuable for defining structure-activity boundaries. Procure for use as a reference compound in electrophysiological profiling panels or as a scaffold for designing gain-of-function analogs targeting GIRK channels implicated in cardiac and neurological function.

Medicinal Chemistry SAR Campaigns – Fluorine Scan of Piperidine-Benzenesulfonamides

The 4-fluoro substitution differentiates this compound from the non-fluorinated parent (CAS 946291-53-8, MW 296.4) and the 4-ethyl analog (CAS 952982-67-1, MW 324.5) . Procure all three analogs as a matched-pair set for systematic fluorine-scanning SAR studies to deconvolute electronic vs. steric contributions to target binding, metabolic stability, and permeability across a panel of biological targets.

Quote Request

Request a Quote for 4-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.